Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate is a pyrimidine derivative, a class of organic compounds with a wide range of applications in medicinal chemistry and pharmaceuticals. Pyrimidines are known for their roles in the structure of nucleic acids, and their derivatives often exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate typically involves the reaction of ethyl 4,6-dichloropyrimidine-5-carboxylate with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industrial Applications: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can modulate pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-6-(methylamino)pyrimidine-5-carboxylate
- Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate
- Ethyl 4,6-diaminopyrimidine-5-carboxylate
Uniqueness
Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamino group at the 6-position enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C9H14N4O2 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-3-11-8-6(10)7(12-5-13-8)9(14)15-4-2/h5H,3-4,10H2,1-2H3,(H,11,12,13) |
InChI Key |
BIUIRCJAYRKGBK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=NC(=C1N)C(=O)OCC |
Origin of Product |
United States |
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